molecular formula C23H18N5NaO5S B14289953 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt CAS No. 127750-13-4

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt

Cat. No.: B14289953
CAS No.: 127750-13-4
M. Wt: 499.5 g/mol
InChI Key: MLMLPDAUPBFSNG-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and printing, due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 2-methoxy-4-aminobenzene, in the presence of sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or filtration processes.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt has several scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye, as they allow the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various enzymes and proteins that can catalyze the redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Metanil Yellow: Benzenesulfonic acid, 3-[[4-(phenylamino)phenyl]azo]-, monosodium salt.

    Orange II: Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt.

    Amaranth: 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt.

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((2-methoxy-4-(phenylazo)phenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications compared to other similar compounds .

Properties

CAS No.

127750-13-4

Molecular Formula

C23H18N5NaO5S

Molecular Weight

499.5 g/mol

IUPAC Name

sodium;6-amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H19N5O5S.Na/c1-33-20-13-17(26-25-16-5-3-2-4-6-16)9-10-19(20)27-28-22-21(34(30,31)32)11-14-7-8-15(24)12-18(14)23(22)29;/h2-13,29H,24H2,1H3,(H,30,31,32);/q;+1/p-1

InChI Key

MLMLPDAUPBFSNG-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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